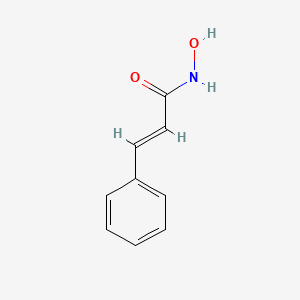

Cinnamoylhydroxamic acid

Description

Overview of Hydroxamic Acids as Bioactive Scaffolds in Drug Discovery

Hydroxamic acids, characterized by the functional group R-CO-NH-OH, are a class of organic compounds that have garnered substantial attention in drug discovery. acs.orgunimi.it Their prominence largely stems from their ability to act as potent and effective chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). acs.orgunimi.it This chelating property is central to their biological activity, as they can interact with the metal ions present in the active sites of various metalloenzymes. acs.org

A prime example of their application is in the inhibition of histone deacetylases (HDACs), a class of zinc-dependent enzymes that play a crucial role in gene expression regulation. mdpi.comnih.gov By binding to the zinc ion in the HDAC active site, hydroxamic acid-based inhibitors can block the enzyme's activity, leading to changes in chromatin structure and gene transcription. mdpi.comnih.gov This mechanism is the basis for several approved anticancer drugs, including Vorinostat (suberoylanilide hydroxamic acid), Belinostat, and Panobinostat, which are used to treat various lymphomas and multiple myeloma. unimi.it

The hydroxamic acid moiety is considered the most classic and common zinc-binding group (ZBG) in the design of HDAC inhibitors due to its high affinity for the zinc ion. mdpi.comnih.gov While this strong binding contributes to their potency, it can also lead to a lack of selectivity for specific HDAC isoforms and potential off-target effects by inhibiting other zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.gov Consequently, a significant focus of medicinal chemistry research is the structural modification of the linker and cap regions of these molecules to enhance isoform selectivity and improve their pharmacokinetic profiles. nih.gov

Historical and Current Significance of Cinnamoylhydroxamic Acid in Chemical Biology

This compound, which features a cinnamoyl group attached to the hydroxamic acid moiety, has emerged as a significant lead compound in chemical biology. vulcanchem.com Its planar cinnamoyl group can engage in π-π stacking interactions with aromatic residues within enzyme active sites, complementing the zinc-chelation by the hydroxamic acid group. vulcanchem.com This dual interaction potential makes it a compelling scaffold for designing potent enzyme inhibitors.

Historically, research on this compound and its derivatives has been closely tied to the development of HDAC inhibitors. Numerous studies have synthesized and evaluated a wide range of this compound derivatives with the goal of creating novel anticancer agents. researcher.lifevnu.edu.vnresearchgate.net For instance, derivatives have been designed to selectively target specific HDAC enzymes, such as HDAC2 and HDAC8, by modifying the structure with components like sulfonamide or amide bonds. vnu.edu.vnresearchgate.netvnu.edu.vn

The contemporary significance of this compound extends beyond cancer therapy. Research has revealed its potential in several other therapeutic areas:

Urease Inhibition: this compound has demonstrated notable activity as a urease inhibitor, with some derivatives showing significantly higher potency than the standard inhibitor, thiourea. vulcanchem.comresearchgate.net This is relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Neuroprotection: Certain derivatives have been investigated for their neuroprotective effects, often linked to their HDAC6 inhibition activity. mdpi.com

Quorum Sensing Interference: Recent studies have shown that this compound can interfere with the quorum sensing systems of pathogenic bacteria like Pseudomonas aeruginosa. nih.gov By disrupting bacterial communication, it can reduce the production of virulence factors and biofilm formation, offering a strategy to combat antibiotic resistance. nih.gov

The versatility of the this compound scaffold continues to inspire the design and synthesis of new derivatives with tailored biological activities. Molecular docking studies and various biological assays are routinely employed to understand their mechanism of action and to guide the development of more potent and selective therapeutic agents. vulcanchem.comvnu.edu.vnnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-hydroxy-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDFTZLVFIQFL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3966-26-5 (mono-hydrochloride salt) | |

| Record name | Cinnamoylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-32-7, 29900-75-2 | |

| Record name | Cinnamoylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029900752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamoylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMOYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434STJ4H11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Cinnamoylhydroxamic Acid

Established Synthetic Routes to Cinnamoylhydroxamic Acid

The preparation of this compound is primarily achieved through well-documented organic synthesis reactions that construct its defining features: the hydroxamic acid moiety and the cinnamoyl group.

Synthetic Approaches for the Hydroxamic Acid Moiety Formation

The formation of the hydroxamic acid functional group, -C(=O)NHOH, is a critical step in the synthesis. Generally, hydroxamic acids are prepared by the reaction of hydroxylamine (B1172632) or its salts with activated carboxylic acid derivatives, such as esters or acid chlorides. wikipedia.org This nucleophilic acyl substitution is a common and effective method. vulcanchem.com Another approach involves the activation of the carboxylic acid using coupling agents like N,N'-carbonyldiimidazole (CDI), which then facilitates the reaction with hydroxylamine. researchgate.net This method is noted for being operationally simple and producing products in good yield and high purity after an aqueous workup. researchgate.net

Chemical Syntheses Incorporating the Cinnamoyl Group

To produce this compound specifically, the synthesis incorporates the cinnamoyl group (C₆H₅CH=CHCO-). The most widely reported and conventional method involves the reaction of cinnamoyl chloride with hydroxylamine hydrochloride. vulcanchem.comasianpubs.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxylamine attacks the electrophilic carbonyl carbon of the cinnamoyl chloride. vulcanchem.com This approach directly couples the cinnamoyl backbone with the components needed to form the hydroxamic acid functional group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The standard reaction between cinnamoyl chloride and hydroxylamine hydrochloride is typically conducted in an ethereal medium under alkaline conditions, often using sodium carbonate (Na₂CO₃) to neutralize the HCl generated. vulcanchem.com The reaction is exothermic and is therefore maintained at low temperatures, generally between 0–5°C, to control the reaction rate and prevent side reactions. vulcanchem.comasianpubs.org Following the reaction, purification via recrystallization, for example with ethyl acetate, can yield this compound with an average purity of 98% and a reaction yield of approximately 80%. vulcanchem.com

Table 1: Synthetic Route and Optimized Conditions for this compound

| Reactants | Reagents & Solvents | Temperature | Yield & Purity | Reference |

|---|---|---|---|---|

| Cinnamoyl chloride, Hydroxylamine hydrochloride | Sodium carbonate (Na₂CO₃), Ethereal medium | 0–5°C | ~80% yield, 98% purity (after recrystallization) | vulcanchem.com |

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues aim to create new compounds with tailored properties by modifying the core structure. These modifications typically target the aromatic ring or the hydroxamic acid functional group.

Modifications of the Aromatic Cinnamoyl System

Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups on the aromatic ring has been explored to enhance specific activities, such as urease inhibition. nih.gov Conversely, studies have also synthesized analogues with electron-donating groups like methoxy (B1213986) (CH₃O-). For instance, 3-methoxy-cinnamoyl hydroxamic acid has been synthesized and studied. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring (ortho-, meta-, or para-) is a key consideration in analogue design. Meta- and para-substituted derivatives are common, while ortho-substituted analogues are also investigated for potentially different selectivity profiles. sci-hub.se

Complex Scaffolds: More complex analogues have been developed, such as meta-carboxycinnamic acid bishydroxamide, which features two hydroxamic acid groups, demonstrating a more significant structural modification of the cinnamoyl system. ugent.be

Exploration of Substituents on the Hydroxamic Acid Functional Group

While direct substitution on the nitrogen or oxygen of the hydroxamic acid is one possible modification, a more common strategy involves using the entire this compound structure as a functional building block within a larger molecule. In this context, the N-hydroxycinnamamide structure acts as both a linker and a zinc-binding group (ZBG). vnu.edu.vn

Hybrid Pharmacophores: Recent innovations focus on creating hybrid molecules. For example, this compound has been coupled to a pyrazole (B372694) scaffold using its cinnamoyl portion as a linker. vulcanchem.com This synthesis may involve using coupling agents like EDCI/HOBt to form the amide bond, followed by a deprotection step to reveal the active hydroxamate. vulcanchem.com

Amide and Sulfonamide Linkages: Studies have synthesized derivatives where the this compound scaffold is connected to other chemical moieties through amide or sulfonamide bonds, aiming to create new compounds with potential biological applications. vnu.edu.vnvnu.edu.vn

Table 2: Examples of this compound Analogues and Modifications

| Analogue Type | Modification Strategy | Example Compound/Structure | Reference |

|---|---|---|---|

| Ring-Substituted | Addition of a methoxy group to the phenyl ring | 3-methoxy-cinnamoyl hydroxamic acid | nih.gov |

| Ring-Substituted | Addition of electron-withdrawing groups | Cinnamoyl hydroxamic acids with various EWGs on the aromatic ring | nih.gov |

| Hybrid Molecule | Coupling with a pyrazole scaffold | Cinnamoyl-linker-pyrazole hybrid | vulcanchem.com |

| Functional Linkage | Incorporation of a sulfonamide bond | This compound derivative bearing a sulfonamide group | vnu.edu.vnvnu.edu.vn |

| Complex Dimer | Dimerization via a carboxyl group | meta-carboxycinnamic acid bishydroxamide | ugent.be |

Conformationally Restricted Analogues and Bioisosteric Replacements

The structural framework of this compound, characterized by a phenyl ring cap, an α,β-unsaturated carbonyl linker, and a hydroxamic acid zinc-binding group (ZBG), offers multiple sites for modification to enhance biological activity, selectivity, and pharmacokinetic properties. Strategies involving conformational restriction and bioisosteric replacement are pivotal in medicinal chemistry to refine the therapeutic potential of lead compounds. drughunter.comnih.gov These approaches aim to optimize the molecule's interaction with its biological target by altering its shape, size, and electronic properties while retaining essential binding features. drughunter.com

Conformationally Restricted Analogues

Restricting the conformational flexibility of the cinnamoyl scaffold can lead to improved binding affinity and isoform selectivity, particularly for enzymes like histone deacetylases (HDACs). The inherent rigidity of the double bond in the propenamide linker already limits free rotation, but further constraints can be introduced through targeted chemical design.

One effective strategy is the introduction of substituents at the ortho-position of the phenyl ring. This modification can force the linker into a specific orientation, which may be more favorable for binding within the active site of a particular enzyme isoform. This approach has been explored to induce selectivity for HDAC8 and/or HDAC6. sci-hub.se Another advanced method involves incorporating the cinnamoyl group as a linker within a more complex and rigid scaffold. For instance, (aryloxopropenyl)pyrrolyl hydroxamates have been developed where the cinnamoyl unit connects a pyrazole capping group to the hydroxamate moiety. researchgate.net This design strategy resulted in compounds with significant selectivity for class IIa HDACs, such as the inhibitor MC1568. researchgate.net

Table 1: Examples of Conformationally Restricted this compound Analogues

| Analogue Type | Structural Modification | Example Compound | Targeted Effect/Finding | Reference |

|---|---|---|---|---|

| ortho-Substituted Cinnamoyl-hydroxamic Acids | Introduction of a substituent at the ortho-position of the phenyl capping group. | Generic ortho-substituted analogues | Restricts the conformation to achieve selectivity for HDAC6 and HDAC8 isoforms. | sci-hub.se |

| (Aryloxopropenyl)pyrrolyl Hydroxamates | The cinnamoyl group is utilized as a linker to connect a pyrazole capping group. | MC1568 | Creation of a more rigid structure leading to selective inhibition of class IIa HDACs. | researchgate.net |

Bioisosteric Replacements

Bioisosteric replacement involves substituting a functional group or atom with another that possesses similar physicochemical properties, with the goal of modulating activity, improving metabolic stability, or altering bioavailability. drughunter.com This strategy has been applied to various parts of the this compound scaffold.

Linker and Capping Group Modifications: The amide bond within the linker region of this compound derivatives is a common target for bioisosteric replacement. In the development of analogues based on the HDAC inhibitor Belinostat, a sulfonamide bond was introduced as a bioisostere for the amide linkage. vnu.edu.vnvnu.edu.vn This change modifies the electronic distribution and hydrogen bonding capacity of the linker, with specific compounds like the sulfonamide-bearing derivative 9a showing potential as a selective inhibitor of the HDAC2 enzyme. vnu.edu.vnvnu.edu.vn

Zinc-Binding Group (ZBG) Modifications: The hydroxamic acid moiety is a classic zinc-chelating group, but it can be replaced with other functional groups to alter selectivity and potency. The trifluoromethyloxadiazole group, for example, has been investigated as a non-classical bioisostere for hydroxamic acid. sci-hub.se Studies have shown that replacing a trifluoromethyloxadiazole ZBG with a hydroxamic acid in a given scaffold can significantly alter the HDAC isoform selectivity profile. While HDAC6 and HDAC8 did not strongly discriminate between the two groups, class IIa HDACs showed a preference for the trifluoromethyloxadiazole ZBG, highlighting how a bioisosteric swap can fine-tune biological activity. sci-hub.se

Table 2: Examples of Bioisosteric Replacements in this compound Derivatives

| Original Group | Bioisosteric Replacement | Example Compound/Analogue Class | Rationale/Outcome | Reference |

|---|---|---|---|---|

| Amide Linker | Sulfonamide Linker | Compound 9a (Belinostat analogue) | Alters electronic properties and H-bonding; demonstrated potential for selective HDAC2 inhibition. | vnu.edu.vnvnu.edu.vn |

| Hydroxamic Acid (ZBG) | Trifluoromethyloxadiazole (ZBG) | Analogues of trifluoromethyloxadiazole-containing inhibitors | Modifies metal-binding interaction and alters isoform selectivity, with class IIa HDACs preferring the trifluoromethyloxadiazole. | sci-hub.se |

Molecular and Cellular Mechanisms of Action of Cinnamoylhydroxamic Acid

Enzymatic Target Identification and Mechanistic Characterization

Inhibition Kinetics and Binding Affinity of Cinnamoylhydroxamic Acid with Specific Enzymes

This compound derivatives are recognized as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation. vulcanchem.comnih.gov An imbalance in the activity of HDACs is a known factor in tumor progression. nih.govresearchgate.net The inhibitory mechanism of this compound involves the hydroxamate group chelating the zinc ion in the catalytic pocket of HDACs, while the cinnamoyl portion occupies the surface cleft. vulcanchem.com

Derivatives of this compound have shown varied inhibitory activities against different HDAC isoforms. For instance, a compound where N-hydroxycinnamamide serves as the ZBG and linker group has been identified as a potential candidate for inhibiting the HDAC2 enzyme. vnu.edu.vn Another study reported a urea-based cinnamyl hydroxamate derivative (compound 11b) exhibiting potent HDAC6 inhibitory activity with an IC50 value of 8.1 nM and a remarkable 402-fold selectivity over HDAC1. researchgate.net Some this compound derivatives are classified as pan-HDAC inhibitors, affecting all HDAC isoforms (1-11) with IC50 values ranging from 0.08 to 12 µM. ekb.eg The substitution pattern on the cinnamoyl ring also influences selectivity; meta- and para-substituted derivatives tend to be potent but non-selective broad-spectrum HDAC inhibitors. sci-hub.se

Table 1: Inhibitory Activity of this compound Derivatives against HDAC Isoforms

| Derivative/Compound | Target HDAC Isoform(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| Compound 1a | HDACs | 5.34 µM | vulcanchem.com |

| Urea-based cinnamyl hydroxamate (11b) | HDAC6 | 8.1 nM | researchgate.net |

| Urea-based cinnamyl hydroxamate (11b) | HDAC1 | >3260 nM (402-fold less than HDAC6) | researchgate.net |

| Pan-HDAC inhibitor with cinnamoyl moiety | HDACs 1-11 | 0.08-12 µM | ekb.eg |

| N-hydroxycinnamamide derivative | HDAC1/6 | 1.3 µM / 3.1 µM | ekb.eg |

| N-hydroxycinnamamide with indole (B1671886) cap (Compound 40) | HDAC1 | 0.92 µM | ekb.eg |

| Cinnamyl-containing inhibitor (Compound 1) | HDAC8 | 11 nM | researchgate.net |

This table is not exhaustive and represents selected data from the cited sources.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Overexpression of certain MMPs, such as MMP-9, is associated with various diseases. nih.govgenominfo.org this compound-based compounds have been investigated as MMP inhibitors, with the hydroxamic acid moiety being a key feature for their high-affinity binding to the enzymatic sites of MMPs. nih.gov

The design of selective MMP inhibitors is a significant area of research. nih.gov Cinnamoyl pyrrolidine (B122466) derivatives have been synthesized and evaluated as potent gelatinase (MMP-2 and MMP-9) inhibitors. nih.gov Studies have shown that the substitution of a carboxylate with a hydroxamate group can increase the potency of an inhibitor towards MMP-3, though it may decrease selectivity against other MMPs like MMP-1, -2, -9, and -14. mdpi.com This is because the strong affinity of the hydroxamic acid for the zinc ion can be the primary determinant of binding energy. mdpi.com

Urease Inhibition: this compound and its derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme. researchgate.netnih.govresearcher.life The hydroxamic acid core interacts with the urease active site, specifically the nickel ions. nih.govcdnsciencepub.com Kinetic studies have revealed that many of these derivatives act as mixed inhibitors. nih.gov The IC50 values for a series of these compounds against urease were found to be in the range of 3.8 to 12.8 µM. nih.gov It has been noted that derivatives with electron-withdrawing groups on the aromatic ring tend to exhibit higher activity. nih.gov

Carbonic Anhydrase Inhibition: Human carbonic anhydrases (hCAs) are zinc metalloenzymes, and their inhibition has therapeutic potential. nih.govacs.org While hydroxamic acids, in general, are known to inhibit CAs, the specific inhibitory profile of this compound itself against various CA isoforms is an area of ongoing investigation. nih.govacs.orgmdpi.comsci-hub.se Studies on related compounds, such as C-cinnamoyl glycosides, have been conducted to evaluate their inhibition of mammalian carbonic anhydrase isoforms. mdpi.com The binding mode of hydroxamic acids to the zinc ion in the CA active site can be complex and may differ from the typical bidentate chelation observed with other metalloenzymes. nih.govacs.org

Cinnamoylhydroxamic acids are also known to inhibit 5-lipoxygenase (5-LOX), an iron-containing enzyme involved in the inflammatory pathway. google.comunimi.it The inhibition mechanism involves the hydroxamic acid moiety chelating the catalytic iron within the enzyme's active site. unimi.it This inhibitory action makes them of interest for their potential anti-inflammatory effects. The development of hydroxamic acid-based 5-LOX inhibitors often involves attaching the main scaffold of the compound to the nitrogen atom of the hydroxamic moiety, a "reverse" connectivity compared to HDAC and MMP inhibitors. unimi.it

Exploration of Interactions with Other Metalloenzymes (e.g., Urease, Carbonic Anhydrase)

Computational Approaches for Ligand-Target Interactions

For HDACs, molecular docking studies have confirmed that the hydroxamate group chelates the zinc ion in the catalytic site, while the cinnamoyl group fits into a surface cleft. vulcanchem.comresearchgate.net In a study on HDAC6 inhibitors, molecular modeling suggested that the cinnamyl hydroxamate moiety is optimal for binding to the catalytic pocket. researchgate.net Similarly, docking studies of derivatives targeting HDAC2 and HDAC8 have helped in identifying potential candidates. vnu.edu.vn

In the context of urease inhibition, theoretical investigations have corroborated kinetic and biophysical data, suggesting that the hydroxamic acid core interacts with the active site, while the Michael acceptor moiety of certain derivatives binds to allosteric sites. nih.gov

For MMPs, computational analyses are crucial for understanding the structural basis of inhibitor selectivity. researchgate.net Molecular docking of cinnamic acid derivatives into the MMP-9 active site has identified compounds with high binding affinities, suggesting their potential as inhibitors. nih.govgenominfo.org These simulations reveal key interactions with residues in the catalytic domain. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Trichostatin A |

| Thiourea |

| Belinostat |

| Batimastat |

| Marimastat |

| Periostat |

| Sacubitril |

| Romidepsin |

| Panobinostat |

| Vorinostat |

| Gallic acid |

| Anisidine |

| Toluidine |

| Cynarin |

| Chlorogenic acid |

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a target protein at the atomic level. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the compound's mechanism of action.

In the context of this compound and its derivatives, these simulations have been instrumental in elucidating their binding modes with various enzymes, particularly histone deacetylases (HDACs) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Interaction with Histone Deacetylases (HDACs):

Molecular modeling has been employed to predict the binding of N-hydroxycinnamamide derivatives, a class to which this compound belongs, within the active sites of class I and II histone deacetylases. nih.gov A key interaction observed is the chelation of the Zn²⁺ ion in the enzyme's active site by the hydroxamate group of the inhibitors. nih.gov This interaction is a hallmark of many HDAC inhibitors and is critical for their inhibitory activity.

For instance, in a study involving imidazolo-triazole hydroxamic acid derivatives, molecular docking against the HDAC2 receptor (PDB ID: 4LXZ) revealed significant binding energies. One of the designed molecules, F4, exhibited a binding energy of -8.7 kcal/mol, which was stronger than the -7.2 kcal/mol observed for the known HDAC inhibitor vorinostat. ajchem-a.com The docking studies showed that the co-crystallized ligand in the HDAC2 receptor interacts with key amino acid residues such as HIS 145, HIS 146, GLY 154, and TYR 308 through hydrogen bonds, and with PHE 155, HIS 183, TYR 209, PHE 210, and LEU 276 via hydrophobic interactions. ajchem-a.com

Furthermore, molecular dynamics simulations, often run for extended periods like 100 ns, are used to assess the stability of the predicted binding poses. nih.gov These simulations can reveal the dynamic behavior of the ligand-protein complex, providing information on root mean square deviation (RMSD), root mean square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds over time. ajchem-a.com For example, stable RMSD values for the complex suggest that the ligand remains securely bound in the active site. ajchem-a.com

Interaction with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD):

Molecular docking has also been used to understand the interaction of cinnamoyl-based compounds with HPPD, a key enzyme in the tyrosine catabolism pathway and a target for herbicides. In a study of 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one derivatives, molecular docking revealed that the two oxygen atoms of the lead compound, II-13, form bidentate interactions with the metal ion in the active site of Arabidopsis thaliana HPPD (AtHPPD). nih.gov Additionally, the benzene (B151609) ring of the compound was found to form π-π stacking interactions with phenylalanine residues Phe-381 and Phe-424. nih.gov

Molecular dynamics simulations further supported these findings, indicating that compound II-13 forms a more stable complex with AtHPPD compared to the commercial herbicide mesotrione (B120641). nih.gov This stability is a key factor in its potent inhibitory activity.

Interactive Data Table: Molecular Docking and Dynamics Simulation Findings

| Compound/Derivative Class | Target Enzyme | Key Interactions | Simulation Insights | Reference(s) |

| N-hydroxycinnamamide derivatives | HDAC Class I & II | Chelation of Zn²⁺ by hydroxamate group | Predicted probable binding mode | nih.gov |

| Imidazolo-triazole hydroxamic acid (F4) | HDAC2 | H-bonds with HIS 145, HIS 146, GLY 154, TYR 308; Hydrophobic interactions with PHE 155, HIS 183, TYR 209, PHE 210, LEU 276 | Binding energy of -8.7 kcal/mol; Stable RMSD in MD simulations | ajchem-a.com |

| This compound with sulfonamide | HDAC2 | Not specified | Identified as a potent inhibitor | researchgate.net |

| 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one (II-13) | AtHPPD | Bidentate interaction with metal ion; π-π stacking with Phe-381 and Phe-424 | More stable binding than mesotrione in MD simulations | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

While specific QSAR models focused exclusively on this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to the development of its derivatives. The design and synthesis of various this compound derivatives often rely on the systematic modification of different parts of the molecule, a process that is ideally suited for QSAR analysis. nih.gov

The general structure of many this compound-based inhibitors can be broken down into three key components, a concept central to QSAR studies in this area:

Zinc-Binding Group (ZBG): The hydroxamic acid moiety is a classic ZBG, essential for chelating the zinc ion in the active site of enzymes like HDACs. nih.gov The efficiency of this chelation is a critical parameter in QSAR models for HDAC inhibitors.

Linker: The cinnamoyl group often serves as the linker, connecting the ZBG to the surface recognition moiety. nih.govajchem-a.com The length, rigidity, and electronic properties of the linker can be varied to optimize the compound's fit within the enzyme's active site. These properties are frequently used as descriptors in QSAR models.

Surface Recognition Moiety (SRM) or Cap Group: This part of the molecule interacts with the surface of the enzyme, often at the rim of the active site. nih.gov Variations in the SRM, such as the addition of different substituted anilides, can significantly impact the compound's selectivity and potency. nih.gov The steric, electronic, and hydrophobic properties of the SRM are key descriptors in QSAR studies.

For example, a study on N-hydroxycinnamamide derivatives involved the synthesis of 22 different compounds with various substituted anilides as the SRM. nih.gov The differing antiproliferative activities of these compounds could be used to build a QSAR model that correlates specific substitutions on the anilide ring with biological effect.

While a direct QSAR study on this compound is not available in the provided results, related research on other enzyme inhibitors highlights the utility of this approach. For instance, QSAR modeling has been mentioned in the context of developing inhibitors for Mycobacterium tuberculosis and in assays involving molecular dynamics simulations. customer-oci.comacs.org

Interactive Data Table: Key Components for QSAR Modeling of this compound Derivatives

| Structural Component | Function | Modifiable Properties for QSAR | Example from Derivatives | Reference(s) |

| Zinc-Binding Group (ZBG) | Chelates metal ion (e.g., Zn²⁺) in the enzyme active site. | Chelation strength, electronic properties. | Hydroxamic acid | nih.govajchem-a.com |

| Linker | Connects the ZBG to the SRM and provides proper orientation. | Length, rigidity, conformation, hydrophobicity. | p-hydroxycinnamate, imidazolyl-triazole | nih.govajchem-a.com |

| Surface Recognition Moiety (SRM) | Interacts with the enzyme surface, influencing potency and selectivity. | Steric bulk, electronic effects (electron-donating/withdrawing groups), hydrophobicity. | Substituted anilides, substituted phenyl rings | nih.govajchem-a.com |

Structural Biology of this compound-Enzyme Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the three-dimensional atomic structures of biological macromolecules and their complexes with ligands. creative-biostructure.comnih.gov These methods provide definitive experimental evidence of how a compound like this compound binds to its target enzyme, validating and complementing the predictions from computational models.

X-ray Crystallography: This technique has been a cornerstone of structural biology, providing high-resolution snapshots of molecules in their crystalline state. creative-biostructure.cominnovationnewsnetwork.com To determine the structure of a this compound-enzyme complex, the complex must first be crystallized. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is used to calculate the electron density and, subsequently, the atomic coordinates of the protein and the bound ligand. creative-biostructure.com This allows for a detailed visualization of the binding pocket, the precise orientation of the inhibitor, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. While no specific crystal structures of this compound itself bound to an enzyme are detailed in the provided search results, the docking studies on its derivatives are often based on existing crystal structures of the target enzymes, such as HDAC2 (PDB ID: 4LXZ). ajchem-a.com

NMR Spectroscopy: Unlike X-ray crystallography, NMR spectroscopy can study molecules in solution, providing information about their structure and dynamics. innovationnewsnetwork.comzobio.com This is particularly useful for studying proteins that are difficult to crystallize. In the context of ligand binding, NMR can be used to identify which parts of the protein are affected by the presence of the inhibitor. By titrating a protein with this compound and monitoring changes in the NMR spectrum of the protein, it is possible to map the binding site. zobio.com This is achieved by observing chemical shift perturbations in the signals of specific amino acid residues upon ligand binding. Furthermore, NMR can provide insights into the conformational changes that may occur in both the protein and the ligand upon complex formation. nih.gov The synergy of using both NMR and X-ray crystallography can be particularly powerful, with NMR helping to confirm binding and define the binding site, which can aid in interpreting the electron density maps from crystallography. zobio.comnih.gov

While specific X-ray or NMR structures of a this compound-enzyme complex are not explicitly described in the search results, the importance of these techniques is highlighted in the broader context of drug discovery and structural biology. creative-biostructure.comnih.govinnovationnewsnetwork.comzobio.comnih.gov The design of this compound derivatives as enzyme inhibitors is heavily reliant on the structural information of the target enzymes obtained through these methods. researchgate.net

Interactive Data Table: Structural Biology Techniques and Their Application

| Technique | Principle | Information Provided | Relevance to this compound | Reference(s) |

| X-ray Crystallography | X-ray diffraction from a crystallized molecule. | High-resolution 3D atomic structure of the ligand-enzyme complex. | Provides the basis for molecular docking studies and rational drug design of derivatives. | creative-biostructure.cominnovationnewsnetwork.comnih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | 3D structure in solution, ligand binding site mapping, protein and ligand dynamics. | Can confirm binding, identify the binding site, and reveal conformational changes upon binding. | nih.govinnovationnewsnetwork.comzobio.com |

Modulation of Intracellular Signaling Pathways and Biological Processes

Influence on Cell Cycle Progression and Induction of Programmed Cell Death (Apoptosis)

By altering gene expression, this compound and its derivatives can profoundly affect fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. amegroups.org HDAC inhibitors, including derivatives of this compound, can cause cell cycle arrest at various checkpoints, thereby preventing cancer cells from proliferating. For instance, treatment of A549 lung cancer cells with a this compound derivative (compound 12a) led to a slight blockage of the cell cycle in the S phase. researchgate.net In H2228 cells, the same compound caused cell cycle arrest at the G1 phase. researchgate.net Similarly, potent N-hydroxycinnamamide derivatives have been shown to affect cell-cycle progression in THP-1 monocytic leukemia cells. nih.gov This arrest is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which are regulated by histone acetylation.

Induction of Apoptosis: Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. This compound derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, compounds 7d and 7p, which are N-hydroxycinnamamide derivatives, trigger apoptosis in THP-1 leukemia cells with a potency similar to vorinostat. nih.gov The related compound, cinnamic acid, has also been shown to induce apoptosis in nasopharyngeal carcinoma cells. nih.gov This is achieved by modulating the expression of key apoptosis-related proteins. For instance, treatment with cinnamic acid increased the expression of pro-apoptotic proteins like KLF6, Fas-L, Bax, p53, and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by these compounds is a crucial component of their anti-cancer activity.

Interactive Data Table: Effects on Cell Cycle and Apoptosis

| Cellular Process | Cell Line | Specific Effect | Key Proteins Modulated | Reference(s) |

| Cell Cycle Progression | A549 (Lung Cancer) | Arrest at S phase | Not specified | researchgate.net |

| H2228 (Lung Cancer) | Arrest at G1 phase | Not specified | researchgate.net | |

| THP-1 (Leukemia) | Affected cell-cycle progression | Not specified | nih.gov | |

| Apoptosis | THP-1 (Leukemia) | Induction of apoptosis | Not specified | nih.gov |

| CNE2 (Nasopharyngeal Carcinoma) | Induction of apoptosis | Increased: KLF6, Fas-L, Bax, p53, caspase-3; Decreased: Bcl-2 | nih.gov |

Perturbations in Signal Transduction Cascades (e.g., NF-κB, MAPK Pathways)

Signal transduction cascades are complex networks that relay signals from the cell surface to the nucleus, ultimately controlling cellular responses like inflammation, proliferation, and survival. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical cascades that are often dysregulated in cancer and inflammatory diseases. researchgate.netmdpi.com

NF-κB Pathway: The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. researchgate.netfrontiersin.org In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells to survive and proliferate. While the direct effects of this compound on the NF-κB pathway are not explicitly detailed in the search results, HDAC inhibitors are known to cross-talk with this pathway. The acetylation status of NF-κB components themselves can regulate their activity, suggesting a potential mechanism by which this compound derivatives could modulate this pathway.

MAPK Pathway: The MAPK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and stress responses. biorxiv.org It includes several key kinases such as ERK, JNK, and p38. biorxiv.org Dysregulation of the MAPK pathway is also common in cancer. Some studies have shown that various natural and synthetic compounds can exert their anti-inflammatory and anti-cancer effects by modulating MAPK signaling. nih.gov For example, the TRAF6-TAK1 axis is a central node that can activate both the NF-κB and MAPK pathways. biorxiv.org While direct evidence linking this compound to MAPK modulation is not present in the provided snippets, the broad effects of its derivatives on cell proliferation and apoptosis suggest that interference with such fundamental signaling cascades is a plausible mechanism of action.

Given that this compound derivatives act as HDAC inhibitors, and HDACs are known to regulate the acetylation and function of non-histone proteins, including transcription factors and signaling molecules in these pathways, it is highly probable that this compound perturbs the NF-κB and MAPK signaling cascades.

Effects on Cellular Differentiation and Phenotypic Changes

This compound and its derivatives have been shown to influence cellular processes that lead to significant changes in cell differentiation and phenotype. These effects are primarily rooted in the compound's ability to inhibit histone deacetylases (HDACs), which are crucial regulators of gene expression.

The inhibition of HDACs by this compound can lead to the induction of cell cycle arrest and apoptotic cell death. acs.org This mechanism is a key factor in its anticancer properties. The discovery of early HDAC inhibitors, a class to which this compound belongs, was serendipitous, arising from phenotypic screens that were not targeted to a specific molecule. acs.org For instance, studies on murine erythroleukemia cells revealed that exposure to certain simple polar molecules induced terminal differentiation and an arrest of cell growth. acs.org

Research on derivatives of this compound has provided more specific insights into its impact on cellular phenotypes. For example, imidazole-bridged derivatives of this compound have been found to cause alterations in the actin cytoskeleton. researchgate.net Specifically, these compounds can lead to an increased formation of stress fibers, which in turn impairs cell motility. researchgate.net Such changes are characteristic responses to the hyperacetylation of cortactin and microtubule destabilization resulting from HDAC6 inhibition. researchgate.net

Furthermore, the influence of this compound on phenotypic changes extends to microorganisms. In a study on Pseudomonas aeruginosa, this compound demonstrated a notable ability to suppress the production of the purple pigment violacein (B1683560) in Chromobacterium violaceum, which serves as an indicator of quorum sensing inhibition. nih.gov This suppression results in a visible phenotypic change, with the formation of a white, turbid zone around the area of application. nih.gov Additionally, it significantly inhibited the production of various virulence factors in P. aeruginosa, including pyocyanin (B1662382), proteases, and rhamnolipid, as well as swimming and swarming motilities. nih.govresearchgate.net

The tables below summarize the observed effects of this compound and its derivatives on cellular differentiation and phenotypic changes based on research findings.

Table 1: Effects of this compound Derivatives on Eukaryotic Cells

| Cell Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Murine Erythroleukemia Cells | General HDAC inhibitors | Induced terminal differentiation and cell growth arrest | acs.org |

| Various Cancer Cell Lines | Imidazole-bridged this compound derivatives | Alterations of the actin cytoskeleton, augmented formation of stress fibers, impaired cell motility | researchgate.net |

Table 2: Phenotypic Effects of this compound on Bacteria

| Organism | Phenotypic Change | Mechanism/Effect | Reference |

|---|---|---|---|

| Chromobacterium violaceum | Inhibition of violacein (purple pigment) production | Quorum Sensing Inhibition | nih.gov |

| Pseudomonas aeruginosa | Inhibition of pyocyanin production | Inhibition of Virulence Factors | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Inhibition of protease production | Inhibition of Virulence Factors | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Inhibition of rhamnolipid production | Inhibition of Virulence Factors | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for Optimized Cinnamoylhydroxamic Acid Derivatives

Identification of Key Pharmacophoric Elements within the Cinnamoylhydroxamic Acid Scaffold

The foundational structure of this compound can be deconstructed into three key pharmacophoric elements, each contributing to its interaction with biological targets. This model is particularly well-established for its role as an HDAC inhibitor. sci-hub.se

The Zinc-Binding Group (ZBG): The hydroxamic acid moiety, -C(=O)NHOH, is the primary pharmacophoric feature, acting as a powerful zinc-binding group. vulcanchem.com This group is crucial for the inhibitory activity against metalloenzymes like HDACs and urease, as it chelates the catalytic zinc (or nickel in urease) ion in the enzyme's active site. sci-hub.sevulcanchem.comvnu.edu.vn This interaction is a significant contributor to the binding affinity. sci-hub.se

The Linker: The cinnamoyl backbone (the α,β-unsaturated carbonyl system) serves as a linker that positions the other two elements correctly within the enzyme's binding pocket. sci-hub.sevnu.edu.vn Its planar structure can facilitate favorable π-π stacking interactions with aromatic residues in the active site. vulcanchem.com In the context of urease inhibition, this α,β-unsaturated system also functions as a Michael acceptor, potentially binding to allosteric sites near the active site. nih.gov

The Cap Group: The terminal phenyl ring acts as a "cap" group. sci-hub.se This part of the molecule generally interacts with residues on the surface of the enzyme's binding pocket or within a hydrophobic channel. vulcanchem.commdpi.com Modifications to this ring are a primary strategy for tuning the potency and, critically, the selectivity of the inhibitor for specific enzyme isoforms. sci-hub.se

This three-part pharmacophore provides a robust framework for designing new derivatives with improved biological profiles. sci-hub.se

Systematic Investigation of Substituent Effects on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold, particularly on the phenyl "cap" group, have revealed critical insights into the electronic, steric, and positional requirements for optimal activity and selectivity.

The electronic nature of substituents on the aromatic ring significantly influences the inhibitory potential of this compound derivatives.

For urease inhibition , a clear trend has been established where derivatives bearing electron-withdrawing groups (EWGs) on the phenyl ring exhibit enhanced activity. nih.gov Groups such as nitro (-NO2) and trifluoromethyl (-CF3) increase the electrophilicity of the Michael acceptor moiety, which positively influences the compound's inhibitory properties. nih.govresearchgate.net This enhancement is also attributed to the stabilization of the enzyme-inhibitor complex. vulcanchem.com Conversely, electron-donating groups tend to result in weaker inhibition. The table below illustrates the impact of different substituents on urease inhibitory activity.

| Substituent on Phenyl Ring | Nature of Group | Effect on Urease Inhibition | Reference IC₅₀ Range (µM) |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Moderate Activity | 3.8–12.8 vulcanchem.com |

| -NO₂ | Strongly Electron-Withdrawing | Enhanced Activity | |

| -CF₃ | Strongly Electron-Withdrawing | Enhanced Activity | N/A researchgate.net |

| -OH | Electron-Donating / H-Bond Donor | Enhanced Activity | N/A researchgate.net |

In contrast, for alpha-glucosidase inhibition by the related trans-cinnamic acids, an opposite trend was observed. Increasing the electron-withdrawing character of the substituent was shown to decrease the inhibitory activity. nih.gov Furthermore, increasing the bulkiness and chain length of substituents at the 4-position also diminished activity. nih.gov This highlights how substituent effects are highly dependent on the specific enzyme target.

The position of the substituent on the phenyl ring (ortho, meta, or para) is a critical determinant of inhibitor selectivity, particularly for different HDAC isoforms. sci-hub.se

SAR studies on HDAC inhibitors have shown that meta- and para-substituted this compound derivatives often exhibit high potency but tend to be non-selective, inhibiting multiple HDAC isoforms. sci-hub.se This is exemplified by well-known pan-HDAC inhibitors like Belinostat and Panobinostat, which feature this substitution pattern. sci-hub.se

In contrast, placing substituents at the ortho-position of the phenyl ring can lead to a distinct selectivity profile. sci-hub.se For example, certain ortho-substituted derivatives have shown preferential inhibition of HDAC8. sci-hub.se This selectivity is thought to arise from specific interactions with the unique topology of the active site entrance of different HDAC isoforms, demonstrating that regiochemistry is a key tool for achieving isoform-selectivity. sci-hub.se

Electronic and Steric Parameters Influencing Activity

Rational Design Strategies for Enhanced Potency and Target Specificity

Building on SAR insights, researchers employ several rational design strategies to develop this compound derivatives with enhanced potency and improved selectivity for a single biological target.

One prominent strategy involves the creation of hybrid molecules . This approach couples the this compound pharmacophore with another scaffold known to have affinity for the target. For instance, integrating a pyrazole (B372694) scaffold through the cinnamoyl linker has been used to create novel HDAC inhibitors. vulcanchem.com Another approach involves modifying the linker itself by replacing the standard amide bond with alternatives like a sulfonamide, a strategy that has been explored to specifically target HDAC2 and HDAC8. vnu.edu.vn

A more general and powerful strategy is the optimization of the three core pharmacophoric elements (ZBG, linker, and cap group) to exploit unique features of the target enzyme's binding site. sci-hub.se For HDAC inhibitors, this involves designing cap groups that can access and interact with class-specific sub-pockets that exist adjacent to the main catalytic tunnel. sci-hub.se By tailoring the cap group to fit into these "side," "lower," or "foot" pockets, which vary between different HDAC isoforms, it is possible to design highly selective inhibitors. sci-hub.se This approach moves beyond simple substituent effects to a more sophisticated, structure-based design that leverages the three-dimensional structure of the target protein. sci-hub.senih.gov

These rational design principles, grounded in extensive SAR studies, are crucial for transforming the broad-spectrum this compound scaffold into a fine-tuned and highly selective inhibitor for specific therapeutic applications. scholargps.com

Preclinical Pharmacological Efficacy of Cinnamoylhydroxamic Acid in Model Systems

In Vitro Efficacy Assessments in Relevant Cellular Models

Cinnamoylhydroxamic acid and its derivatives have demonstrated notable anti-cancer properties in cellular models, primarily linked to their function as histone deacetylase (HDAC) inhibitors. The hydroxamate group is known to chelate zinc within the catalytic pocket of HDAC enzymes, while the cinnamoyl portion occupies the surface cleft, contributing to the inhibitory action. vulcanchem.com

Derivatives of this compound have shown significant anti-proliferative and pro-apoptotic effects across different cancer cell lines. For instance, certain (4-aryl-1-methylimidazol-5-yl)cinnamoylhydroxamic acids exhibited greater antiproliferative and apoptosis-inducing activity in a variety of cancer cell lines compared to the approved HDAC inhibitor SAHA. nih.gov In 518A2 melanoma cells, these compounds led to the hyperacetylation of histones and α-tubulin, subsequently inhibiting cancer cell migration and invasion. nih.gov Another derivative demonstrated a 75% reduction in the proliferation of neuroblastoma SH-SY5Y cells at a concentration of 25 µM. vulcanchem.commdpi.com Furthermore, a hybrid compound incorporating the hydroxamic acid pharmacophore proved to be a potent dual inhibitor of CDC25 and HDAC, showing significant cytotoxicity against triple-negative breast cancer (TNBC) cells and inducing cell death through apoptosis. nih.gov

| Compound/Derivative | Neoplastic Cell Line | Observed Effect | Citation |

|---|---|---|---|

| This compound derivative (1a) | Neuroblastoma (SH-SY5Y) | Reduced cell proliferation by 75% at 25 µM. | vulcanchem.com |

| (4-phenyl-1-methylimidazol-5-yl)this compound | Melanoma (518A2) | Induced hyperacetylation of histones and α-tubulin, inhibited migration and invasion. | nih.gov |

| (4-aryl-1-methylimidazol-5-yl)cinnamoylhydroxamic acids | Various cancer cell lines | Showed greater antiproliferative and apoptosis-inducing effects compared to SAHA. | nih.gov |

| CDC25-HDAC dual inhibitor (18A) with hydroxamic acid | Triple-Negative Breast Cancer (MDA-MB-231) | Demonstrated significant cytotoxicity and induced apoptosis. | nih.gov |

Investigations into the specific anti-inflammatory and immunomodulatory effects of this compound in immune cell cultures are limited within the available scientific literature. However, studies on its parent compound, cinnamic acid, provide some context for potential bioactivity. Cinnamic acid has been shown to exert immunomodulatory effects on human monocytes, including the downregulation of Toll-like receptor 2 (TLR-2), HLA-DR, and CD80, and the upregulation of TLR-4 expression. nih.gov At certain concentrations, cinnamic acid also inhibited the production of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. nih.gov While these findings relate to cinnamic acid, they suggest that its derivatives, including this compound, may also possess immunomodulatory capabilities that warrant further investigation.

The activation of hepatic stellate cells is a central event in the development of liver fibrosis. frontiersin.orgmdpi.com Despite the establishment of in vitro models using primary human hepatic stellate cells and fibroblast cell lines like LX2 to screen for compounds with anti-fibrotic activity, criver.comresearchgate.net there is currently no specific data from the reviewed studies on the anti-fibrotic potential of this compound in these cellular models.

This compound (CHA) has been identified as a potent inhibitor of quorum sensing (QS) and biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govmdpi.com

Studies have shown that CHA significantly disrupts the QS systems of P. aeruginosa. vulcanchem.comnih.gov This disruption leads to a marked reduction in the production of multiple virulence factors, such as pyocyanin (B1662382), proteases, and rhamnolipids. nih.govnih.gov Furthermore, CHA treatment effectively inhibits bacterial motility and eliminates pre-formed P. aeruginosa biofilms in a dose-dependent manner. nih.gov At a concentration of 200 μg/mL, CHA was found to reduce established biofilms by 50%. nih.gov Gene expression analysis revealed that CHA downregulates key QS-related genes, and molecular docking studies suggest it acts by inhibiting the RhlI/R system. nih.govnih.gov Notably, CHA also demonstrates a synergistic effect with the antibiotic gentamicin (B1671437), significantly enhancing the clearance of P. aeruginosa biofilms. nih.gov

| Microbial Model | Observed Effect of this compound (CHA) | Citation |

|---|---|---|

| Pseudomonas aeruginosa | Inhibits Quorum Sensing (QS). | vulcanchem.comnih.govnih.gov |

| Reduces production of virulence factors (pyocyanin, proteases, rhamnolipid). | nih.govnih.gov | |

| Inhibits swimming and swarming motility. | nih.gov | |

| Eliminates formed biofilms (50% reduction at 200 µg/mL). | nih.gov | |

| Downregulates expression of QS-related genes (e.g., rhlI, lasA, lasB). | vulcanchem.comnih.govnih.gov | |

| Exhibits synergistic anti-biofilm activity with gentamicin. | nih.gov |

Anti-fibrotic Potentials in Fibroblast and Stellate Cell Models

In Vivo Efficacy Evaluations in Non-Human Animal Disease Models

Preclinical evaluation of anti-cancer agents often relies on in vivo animal models, such as xenograft and syngeneic models, to assess antitumorigenic activity. frontiersin.org Xenograft models involve implanting human tumor cells into immunodeficient mice, while syngeneic models use mouse tumor cells implanted into immunocompetent mice with the same genetic background. pharmalegacy.comkyinno.com These models are crucial for studying tumor-immune system interactions and the efficacy of immunomodulatory therapies. kyinno.com

Based on the available research, specific studies detailing the antitumorigenic activity of this compound in xenograft or syngeneic mouse models have not been reported. However, related research on a derivative provides some insight into its potential anti-cancer effects in a non-human model. In a chorioallantoic membrane (CAM) assay, which uses fertilized hen eggs to study angiogenesis, a (4-phenyl-1-methylimidazol-5-yl)this compound derivative was shown to inhibit the growth and sprouting of blood vessels. nih.gov This anti-angiogenic activity suggests a potential mechanism through which this compound derivatives could exert antitumor effects in vivo, though further studies in mammalian cancer models are required to confirm this.

Efficacy in Murine Models of Inflammatory and Autoimmune Diseases

A comprehensive search of scientific literature did not yield specific studies evaluating the efficacy of this compound in murine models of inflammatory and autoimmune diseases. While derivatives of hydroxamic acid have been investigated for anti-inflammatory properties, data focusing solely on this compound in established models such as collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE) are not publicly available. researchgate.netnih.gov Research on other hydroxamic acid derivatives has shown potential in modulating inflammatory responses, but these findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.netnih.gov

Assessment of Anti-fibrotic Effects in Rodent Models of Organ Fibrosis

There is a lack of published research specifically assessing the anti-fibrotic effects of this compound in rodent models of organ fibrosis. Preclinical studies often utilize models like bleomycin-induced pulmonary fibrosis or unilateral ureteral obstruction (UUO) to evaluate potential anti-fibrotic agents. researchgate.netnih.gov Although some hydroxamic acid derivatives have been explored for their potential to inhibit fibrosis, specific data on the efficacy of this compound in these or other relevant models is not available in the reviewed literature. researchgate.netnih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical research to provide evidence of a drug's biological activity and to establish a relationship between drug exposure and target engagement. nih.gov For a compound like this compound, PD biomarker analysis would be essential to understand its mechanism of action and to guide further development. However, specific studies on pharmacodynamic biomarker analysis for this compound in preclinical models have not been identified in the public domain.

Assessment of Target Engagement and Downstream Pathway Modulation in Animal Tissues

The assessment of target engagement and the modulation of downstream pathways in animal tissues are critical steps in preclinical drug development. These studies confirm that the investigational compound interacts with its intended molecular target and produces the desired biological effect. For this compound, which is structurally related to known histone deacetylase (HDAC) inhibitors, such an analysis would likely involve measuring the acetylation status of histones or other proteins in tissue samples from treated animals. mdpi.comacs.org However, a review of the available scientific literature did not reveal any specific studies that have performed such an assessment for this compound in animal tissues.

Correlation of Pharmacodynamic Markers with Observed Efficacy in Vivo

A key goal of preclinical development is to establish a correlation between pharmacodynamic markers and the observed in vivo efficacy of a compound. This correlation provides a quantitative understanding of how much target engagement is required to achieve a therapeutic effect. In the context of this compound, this would involve linking a specific biomarker, such as the level of histone acetylation, with a therapeutic outcome in a relevant disease model. Currently, there are no published studies that have established such a correlation for this compound.

Advanced Research Methodologies Applied to Cinnamoylhydroxamic Acid Investigations

Proteomic and Metabolomic Profiling in Response to Cinnamoylhydroxamic Acid Treatment

Proteomics and metabolomics offer a systems-level view of the cellular response to chemical compounds, providing a snapshot of changes in protein and metabolite expression. nih.govfrontiersin.org These technologies are instrumental in identifying the biological pathways affected by this compound.

A key study investigated the impact of this compound (CHA) on Pseudomonas aeruginosa, a bacterium known for its quorum sensing (QS) communication system that regulates virulence. nih.gov By analyzing the production of key virulence factors and the expression of related genes, researchers have profiled the molecular response to CHA treatment. The results indicated that CHA significantly inhibited the production of multiple virulence factors, including pyocyanin (B1662382), proteases, rhamnolipid, and siderophore. nih.gov Furthermore, swimming and swarming motilities were also markedly reduced. nih.gov

To understand the underlying molecular changes, Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) was employed to measure the expression of QS-related genes. This analysis revealed that CHA treatment led to the downregulation of genes within the QS system. nih.gov Molecular docking studies suggested that CHA may function by inhibiting the RhlI/R system, competing with the native signaling molecule C4-HSL. nih.gov

| Category | Factor/Gene | Observed Effect |

|---|---|---|

| Virulence Factor Production | Pyocyanin | Significantly Inhibited |

| Proteases | Significantly Inhibited | |

| Rhamnolipid | Significantly Inhibited | |

| Siderophore | Significantly Inhibited | |

| Motility | Swimming | Inhibited |

| Swarming | Inhibited | |

| Gene Expression (RT-qPCR) | rhlI | Inhibited |

| lasA | Inhibited | |

| lasB | Inhibited |

These integrated proteomic and metabolomic approaches, which connect the expression of proteins and the presence of small-molecule metabolites with cellular functions, are crucial for building a comprehensive picture of how this compound exerts its effects. nih.govmdpi.commdpi.com

High-Throughput Screening and Chemical Genetics Approaches for Novel Interactions

High-throughput screening (HTS) and chemical genetics are powerful strategies for discovering novel biological activities and molecular targets of small molecules. nih.govbroadinstitute.org HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological process. mdpi.com Chemical genetics utilizes small molecules as probes to perturb protein function, helping to elucidate complex biological pathways. broadinstitute.orgplos.org

Hydroxamic acids, the chemical class to which this compound belongs, are well-known inhibitors of histone deacetylases (HDACs). HTS campaigns have been instrumental in identifying novel HDAC inhibitors. For instance, a high-throughput screen of the GlaxoSmithKline library, containing two million compounds, led to the discovery of novel class IIa HDAC inhibitors. sci-hub.se Another extensive HTS of 10,281 compounds was conducted to identify new inhibitors of HDAC11, the only member of the class IV HDACs. mdpi.com Such screens are critical for identifying new lead compounds and understanding structure-activity relationships.

The National Cancer Institute's Initiative for Chemical Genetics exemplifies the application of these approaches to develop new cancer therapies. broadinstitute.org This initiative uses chemical probes to activate or inactivate target proteins, such as HDACs, to promote anti-tumor activity. broadinstitute.org Given that this compound contains the key zinc-binding hydroxamic acid motif, it represents a candidate for inclusion in HTS libraries aimed at discovering new modulators of metalloenzymes.

| Screening Target Class | Library Size | Screening Goal | Reference |

|---|---|---|---|

| Class IIa HDACs | ~2,000,000 Compounds | Discovery of novel selective inhibitors. | sci-hub.se |

| HDAC11 | 10,281 Compounds | Identification of novel non-hydroxamate inhibitors. | mdpi.com |

| Catechol Dioxygenase Enzymes | Collection of hydroxamic acid inhibitors | Identification of selective inhibitors for 3,4-PCD and MhpB. | researchgate.net |

These methodologies are essential for expanding the known biological interaction profile of this compound beyond its currently understood activities and for identifying novel targets and therapeutic possibilities.

Advanced Spectroscopic Techniques for Characterizing Ligand-Biomolecule Interactions (e.g., Isothermal Titration Calorimetry)

Advanced spectroscopic and biophysical techniques are essential for the detailed characterization of the interactions between a ligand, such as this compound, and its biological targets. espublisher.commdpi.com Isothermal Titration Calorimetry (ITC) is a particularly powerful method as it directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters in a single experiment. atascientific.com.aunih.gov

ITC provides a complete thermodynamic profile of a molecular interaction, which is crucial for understanding the forces driving the binding event. nih.gov The technique is performed with both binding partners in solution and does not require labeling or immobilization, thus providing data on the interaction in a native-like state. atascientific.com.au From an ITC experiment, one can directly measure the binding enthalpy (ΔH) and stoichiometry (n), and subsequently calculate the binding constant (K_D), Gibbs free energy (ΔG), and entropy (ΔS). harvard.edujaptamers.co.uk

| Parameter | Symbol | Description |

|---|---|---|

| Binding Constant | KD | A measure of binding affinity; the concentration of ligand at which half the binding sites of the biomolecule are occupied. |

| Stoichiometry | n | The molar ratio of the ligand to the biomolecule in the formed complex. |

| Enthalpy | ΔH | The heat released or absorbed during the binding event, reflecting changes in bond formation and conformation. Measured directly. |

| Entropy | ΔS | The change in the randomness or disorder of the system upon binding, often related to solvent reorganization and conformational changes. |

Beyond ITC, other spectroscopic methods have been applied to study the interactions of this compound. For example, spectrophotometry has been used to characterize its ability to chelate metal ions. One study developed a sensitive and selective spectrophotometric method for the determination of vanadium(V) using this compound as a chromogenic agent. asianpubs.org The method is based on the formation of a stable, purple-colored complex between the compound and the metal ion in an acidic medium. asianpubs.org

| Analytical Parameter | Value |

|---|---|

| Absorbance Maximum (λmax) | 460 nm |

| Optimal pH | 2.5 |

| Beer's Law Range | 0.2-10.0 µg/mL |

| Molar Absorptivity | 5.69 × 104 L mol-1 cm-1 |

| Sandell's Sensitivity | 0.0011 µg cm-2 |

These advanced techniques provide the quantitative data necessary to understand the precise nature of this compound's interactions with biomolecules and metal ions, which is fundamental to its application in both research and medicine.

Future Directions and Emerging Research Opportunities for Cinnamoylhydroxamic Acid

Design and Synthesis of Next-Generation Cinnamoylhydroxamic Acid Analogues with Improved Profiles

One promising approach is the development of CHA derivatives that target histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer. vnu.edu.vnresearchgate.net Researchers have synthesized a series of this compound derivatives that incorporate sulfonamide or amide bonds, drawing inspiration from the potent HDAC inhibitor belinostat. vnu.edu.vn In these designs, the N-hydroxycinnamamide portion acts as both the zinc-binding group (ZBG) and the linker. vnu.edu.vn Molecular docking studies have shown that these new analogues are oriented toward HDAC2 and HDAC8 enzymes. Notably, a derivative featuring a sulfonamide group (Compound 9a) was identified as a particularly promising candidate for inhibiting the HDAC2 enzyme. vnu.edu.vn

Another innovative strategy involves integrating the CHA framework into hybrid pharmacophores. vulcanchem.com By coupling CHA with a pyrazole (B372694) scaffold using a cinnamoyl linker, novel HDAC inhibitors have been created. semanticscholar.org This synthesis can be achieved using coupling agents like EDCI/HOBt, followed by a deprotection step to yield the active hydroxamate. vulcanchem.com This approach has produced compounds with significant inhibitory activity against HDACs, with IC50 values as low as 5.34 µM, and antiproliferative effects against cancer cell lines such as the neuroblastoma SH-SY5Y line. vulcanchem.comsemanticscholar.org

Beyond cancer, new CHA analogues are being designed as potent urease inhibitors. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. A recent study involved the structural planning and synthesis of molecular hybrids combining hydroxamic acids with Michael acceptors, based on the structure of cinnamic acids. nih.gov These synthesized compounds demonstrated powerful urease inhibitory effects, with IC50 values in the low micromolar range (3.8 to 12.8 µM). nih.gov The research indicated that derivatives with electron-withdrawing groups on the aromatic ring showed heightened activity, suggesting that the electrophilicity of the beta carbon in the Michael acceptor component enhances the anti-ureolytic properties. nih.gov

Table 1: Examples of Next-Generation this compound Analogues

| Analogue Type | Target Enzyme(s) | Key Structural Modification | Reported Activity/Potential |

|---|---|---|---|

| Sulfonamide/Amide Hybrids | HDAC2, HDAC8 | Incorporation of sulfonamide or amide bonds. vnu.edu.vn | Compound 9a (sulfonamide) showed potential as an HDAC2 inhibitor. vnu.edu.vn |

| Pyrazole Hybrids | HDACs | Coupling of CHA with a pyrazole scaffold. vulcanchem.comsemanticscholar.org | IC50 values as low as 5.34 µM against HDACs; antiproliferative activity. vulcanchem.comsemanticscholar.org |

Exploration of Synergistic Therapeutic Combinations Involving this compound

A significant area of future research lies in evaluating this compound and its derivatives in combination therapies to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov The rationale is that CHA's mechanism of action, particularly as an HDAC inhibitor, can sensitize pathological cells to the effects of other drugs. nih.govacs.org

A compelling example of this synergy is seen in the fight against antibiotic-resistant bacteria. Research has demonstrated that this compound (CHA) exhibits robust synergistic potential with the conventional antibiotic gentamicin (B1671437). nih.gov This combination is particularly effective at inhibiting the formation of biofilms by Pseudomonas aeruginosa, a pathogen known for causing persistent infections. nih.govresearchgate.net While gentamicin alone at certain concentrations had a negligible effect on biofilm formation, its combination with CHA led to significant disruption of the biofilm structure. nih.gov This suggests that CHA can augment the activity of existing antibiotics, potentially reducing the required dosage and mitigating resistance. nih.govresearchgate.net

The principle of synergistic combinations extends to CHA's role as an anticancer agent. HDAC inhibitors are known to have synergistic effects when used with other anticancer drugs. nih.govacs.org The development of dual-target inhibitors, which combine the pharmacophore of an HDAC inhibitor with that of another anticancer target, is a promising strategy. nih.gov For instance, dual inhibitors targeting both HDACs and cell division cycle 25 (CDC25) phosphatases have been developed. nih.gov This approach aims to leverage the benefits of hitting multiple pathways involved in cancer progression, which can lead to more potent anti-proliferative effects and potentially overcome the limitations of single-agent therapies. nih.gov The FDA approval of pan-HDAC inhibitors like Belinostat and Panobinostat, which are both cinnamoyl hydroxamates, for use in combination therapies for certain cancers underscores the clinical relevance of this strategy. semanticscholar.orgacs.org

Table 2: Investigated Synergistic Combinations with this compound (CHA)

| Combination Agent | Target/Application | Observed Synergistic Effect | Reference |

|---|---|---|---|